molecular formula C14H21BClNO4 B1421127 2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1315341-84-4

2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1421127
CAS No.: 1315341-84-4
M. Wt: 313.59 g/mol
InChI Key: QYVUCDAMZFZENI-UHFFFAOYSA-N
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Description

2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound featuring a pyridine ring substituted with a chloro group, a dimethoxymethyl group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Boronate Ester Formation: The final step involves the formation of the boronate ester, which can be achieved by reacting the pyridine derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The dimethoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols.

    Cross-Coupling Reactions: The boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts, typically in the presence of bases like potassium carbonate and solvents such as toluene or ethanol.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Cross-Coupling: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it a valuable reagent in cross-coupling reactions, facilitating the formation of diverse carbon-carbon bonds.

Biology and Medicine

This compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require the pyridine scaffold

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and materials science applications. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on the specific application and the chemical transformations it undergoes. In cross-coupling reactions, the boronate ester group participates in the formation of a palladium complex, which facilitates the transfer of the aryl or vinyl group to the coupling partner.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a methoxymethyl group instead of a dimethoxymethyl group.

    2-Chloro-3-(dimethoxymethyl)-4-(phenyl)-pyridine: Similar structure but with a phenyl group instead of the boronate ester.

Uniqueness

The unique combination of the chloro, dimethoxymethyl, and boronate ester groups in 2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provides a versatile platform for various chemical transformations. This makes it particularly valuable in synthetic organic chemistry for the construction of complex molecules.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BClNO4/c1-13(2)14(3,4)21-15(20-13)9-7-8-17-11(16)10(9)12(18-5)19-6/h7-8,12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVUCDAMZFZENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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